molecular formula C7H5BrClIO B13431549 6-Bromo-3-chloro-2-iodoanisole

6-Bromo-3-chloro-2-iodoanisole

Cat. No.: B13431549
M. Wt: 347.37 g/mol
InChI Key: ANZYQFRZBIOHGW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-iodoanisole is an organohalide compound characterized by the presence of bromine, chlorine, and iodine atoms attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-iodoanisole typically involves multi-step organic reactions. One common method is the halogenation of anisole derivatives. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-iodoanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anisole derivatives.

Scientific Research Applications

6-Bromo-3-chloro-2-iodoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-iodoanisole depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-6-iodoanisole
  • 3-Bromo-4-iodoanisole
  • 2-Chloro-4-iodoanisole

Uniqueness

6-Bromo-3-chloro-2-iodoanisole is unique due to the specific arrangement of halogen atoms on the anisole ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

IUPAC Name

1-bromo-4-chloro-3-iodo-2-methoxybenzene

InChI

InChI=1S/C7H5BrClIO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3

InChI Key

ANZYQFRZBIOHGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1I)Cl)Br

Origin of Product

United States

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